molecular formula C10H11N3O2 B1481650 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2090962-33-5

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1481650
CAS No.: 2090962-33-5
M. Wt: 205.21 g/mol
InChI Key: IXDNCWMSWQBCNK-UHFFFAOYSA-N
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Description

The 1H-imidazo[1,2-b]pyrazole scaffold is a recognized privileged structure in modern medicinal chemistry, known for its diverse and potent biological activities . This specific carboxylic acid derivative, functionalized with a cyclopropylmethyl group, serves as a high-value chemical building block for the synthesis of novel bioactive molecules, particularly in the field of oncology research. Compounds based on this core structure have demonstrated significant potential as anticancer agents. Research on imidazo[1,2-b]pyrazole-7-carboxamide derivatives has shown they can induce differentiation-coupled apoptosis (a process where immature cells are driven to mature before cell death) in immature myeloid cells, such as acute myeloid leukemia (AML) cells and myeloid-derived suppressor cells (MDSCs) found in solid tumors . This dual-action mechanism represents a promising therapeutic strategy for difficult-to-treat cancers. Furthermore, the imidazo[1,2-b]pyrazole ring system is considered a non-classical isostere of indole , a common motif in drug discovery. Replacing an indole with this scaffold has been shown to significantly improve a molecule's solubility in physiological media, which is a critical parameter for optimizing drug efficacy and pharmacokinetics . The carboxylic acid functional group at the 7-position provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies and lead optimization campaigns . This makes 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid a critical intermediate for constructing compound libraries aimed at discovering new chemical entities for pharmaceutical development.

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)8-5-11-13-4-3-12(9(8)13)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDNCWMSWQBCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to act as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways.

Key Mechanisms Include:

  • Inhibition of Phosphodiesterases (PDEs): The compound exhibits inhibitory effects on specific PDEs, particularly PDE10, which is implicated in neurological and psychiatric disorders. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), promoting vasodilation and neuroprotection .
  • Anti-inflammatory Activity: Research indicates that derivatives of this compound can inhibit human platelet aggregation and reduce reactive oxygen species (ROS) production, suggesting potential applications in treating inflammatory conditions .

Biological Activity Data

The following table summarizes the biological activities and potency of this compound and its derivatives:

Activity TypeAssay TypeIC50 (μM)Reference
Inhibition of Platelet AggregationHuman Platelets<100
ROS Production InhibitionHuman Platelets70
p38 MAPK Phosphorylation InhibitionCell Lines<100
Neutrophil Chemotaxis InhibitionIn Vitro AssaysNot specified

Case Study 1: Anti-inflammatory Effects

A study conducted on various imidazo[1,2-b]pyrazole derivatives demonstrated that compounds with cyclopropylmethyl substitutions exhibited significant anti-inflammatory properties. These compounds inhibited neutrophil chemotaxis and angiogenesis, indicating their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Neurological Applications

Another investigation focused on the effects of this compound on neurological disorders. It was found that the compound could enhance cognitive functions in animal models by modulating cAMP levels through PDE inhibition. This suggests a promising avenue for treating conditions such as Alzheimer's disease and schizophrenia .

Research Findings

Recent studies have highlighted the compound's multitarget activity, suggesting its potential as a lead compound for developing new therapeutics. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the imidazo-pyrazole scaffold can significantly influence biological activity.

Noteworthy Findings Include:

  • Compounds with substituents at C6 or C7 positions showed enhanced potency compared to unsubstituted analogues.
  • The presence of functional groups capable of forming hydrogen bonds was crucial for maintaining biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several medicinal chemistry applications:

  • Anticancer Activity : Studies indicate that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study found that certain imidazo[1,2-b]pyrazoles selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of imidazo[1,2-b]pyrazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of various inflammatory diseases .
  • Neuroprotective Properties : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Agricultural Applications

The unique properties of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid extend to agricultural uses:

  • Pesticide Development : Compounds with similar structures have been explored for their efficacy as pesticides. The imidazo[1,2-b]pyrazole framework can enhance the biological activity against pests while minimizing toxicity to non-target organisms .
  • Growth Regulators : Research indicates that these compounds may act as plant growth regulators, influencing growth patterns and improving crop yields under specific conditions .

Materials Science Applications

In materials science, the compound's unique chemical structure allows for innovative applications:

  • Polymer Chemistry : The incorporation of imidazo[1,2-b]pyrazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is crucial in developing advanced materials for various industrial uses .
  • Nanotechnology : The compound can be utilized in the synthesis of nanoparticles with tailored properties for drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer cell proliferation.

Case Study 2: Neuroprotection

Research conducted at a leading university reported that treatment with an imidazo[1,2-b]pyrazole derivative significantly reduced neuronal cell death in vitro models exposed to oxidative stress. This suggests potential therapeutic avenues for neurodegenerative diseases.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at position 1 of the imidazo[1,2-b]pyrazole core plays a critical role in determining molecular weight, solubility, and intermolecular interactions. Below is a comparison of key derivatives:

Compound Name CAS Number Substituent (Position 1) Additional Substituents Molecular Formula Molecular Weight (g/mol) Purity/Availability
1-(Cyclopropylmethyl)-6-methyl- (analogue) 2091713-86-7 Cyclopropylmethyl Methyl (position 6) C₁₂H₁₄N₃O₂ 247.26 Discontinued
1-Isobutyl 1517803-90-5 Isobutyl None C₁₁H₁₄N₃O₂ 235.25 95% (backordered)
1-Methyl 135830-16-9 Methyl None C₇H₇N₃O₂ 165.15 ≥95% (available)
1-(Prop-2-yn-1-yl) 2091245-69-9 Propargyl None C₉H₇N₃O₂ 201.17 Not specified
1-[(4-Chlorophenyl)methyl] 2095302-96-6 4-Chlorobenzyl Dihydro (positions 2,3) C₁₅H₁₃ClN₃O₂ 308.74 Available (medicinal use)

Key Observations :

  • Molecular Weight : The cyclopropylmethyl-substituted analogue (247.26 g/mol) is heavier than the methyl variant (165.15 g/mol) but lighter than the 4-chlorobenzyl derivative (308.74 g/mol).
  • Lipophilicity : Cyclopropylmethyl groups balance hydrophobicity and metabolic stability better than linear alkyl chains (e.g., isobutyl) or aromatic substituents (e.g., 4-chlorobenzyl) .
  • Synthetic Accessibility : Propargyl and methyl derivatives are more straightforward to synthesize, as evidenced by their commercial availability .

Reactivity and Functionalization

The carboxylic acid group at position 7 enables further derivatization, such as esterification or amide formation. For example:

  • Ethyl ester derivative (CAS 136548-98-6): Used as a synthetic intermediate, with a molecular formula of C₈H₉N₃O₂ and improved solubility in organic solvents .

In contrast, bulkier substituents like 4-chlorobenzyl could limit access to the core for further functionalization .

Preparation Methods

Functionalization at the 7-Position: Carboxylic Acid Formation

The carboxylic acid group at the 7-position is introduced either by direct carboxylation or by subsequent hydrolysis of ester intermediates.

  • Ester Precursor Hydrolysis: Often, the 7-position is initially functionalized with an ester group (e.g., methyl or ethyl ester) during the synthesis. This ester is then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Direct Carboxylation: In some synthetic routes, direct carboxylation of the heterocyclic ring is achieved using carbon dioxide under catalytic conditions, though this method is less common for this compound.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Condensation and cyclization Imidazole and pyrazole precursors Acid catalyst or metal salt, heat Formation of imidazo[1,2-b]pyrazole core
2 N-alkylation Cyclopropylmethyl halide, base (K2CO3/NaH) Polar aprotic solvent, reflux or room temp Introduction of cyclopropylmethyl at N-1
3 Ester hydrolysis Acidic or basic aqueous solution Reflux Conversion of ester to carboxylic acid

Advanced Methodologies and Catalysis

Although direct literature on the preparation of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is limited, related heterocyclic syntheses provide insights:

  • Ultrasound-Assisted Synthesis: Ultrasound irradiation has been shown to accelerate heterocyclic syntheses, improve yields, and reduce reaction times. For example, InCl3-catalyzed multi-component reactions under ultrasound irradiation have efficiently produced pyrazole derivatives with carboxylic acid functionalities in short times (20 min) and moderate temperatures (40 °C).
  • Catalyst Screening: Indium(III) chloride (InCl3) and other Lewis acids have been effective catalysts in related heterocyclic ring formations, enhancing reaction rates and selectivity.
  • Green Chemistry Considerations: Using aqueous ethanol as a solvent and ultrasound irradiation aligns with green chemistry principles, improving reaction efficiency and reducing environmental impact.

Summary Table of Compound Data

Parameter Description
Compound Name This compound
CAS Number 2092281-13-3
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Core Structure Imidazo[1,2-b]pyrazole
Key Functional Groups Cyclopropylmethyl (N-1 position), Carboxylic acid (7-position)
Typical Synthetic Techniques Condensation, N-alkylation, Ester hydrolysis
Catalysts Used Acid catalysts, metal salts (e.g., InCl3 for analogs)
Solvents Polar aprotic solvents (DMF), aqueous ethanol (for green methods)
Reaction Enhancements Ultrasound irradiation, Lewis acid catalysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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